Pyrimidine, 4-[(1,1-dimethylethyl)dioxy]-6-methyl-
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Overview
Description
Pyrimidine, 4-[(1,1-dimethylethyl)dioxy]-6-methyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing compounds that are structurally similar to benzene and pyridine, with nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For instance, the reaction of carbonyl compounds with amidines can yield 2-substituted pyrimidines. Another common method involves the use of urea to produce 2-pyrimidinones or guanidines to form 2-aminopyrimidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs multicomponent reactions such as the Biginelli reaction. This method involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to produce dihydropyrimidinones, which can be further oxidized to pyrimidines .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-[(1,1-dimethylethyl)dioxy]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
Pyrimidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Serve as components of nucleic acids (e.g., cytosine, thymine, uracil) and are involved in various biochemical processes.
Medicine: Used in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-[(1,1-dimethylethyl)dioxy]-6-methyl- involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, pyrimidine derivatives can inhibit the activity of enzymes involved in DNA replication, making them useful as antiviral and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-(1,1-dimethylethyl)-: Similar in structure but lacks the methyl group at position 6.
Pyrimidine: The parent compound without any substituents.
2-Aminopyrimidine: Contains an amino group at position 2 instead of the tert-butyl group.
Uniqueness
Pyrimidine, 4-[(1,1-dimethylethyl)dioxy]-6-methyl- is unique due to the presence of both a tert-butyl group and a methyl group, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
62022-05-3 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-tert-butylperoxy-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-8(11-6-10-7)12-13-9(2,3)4/h5-6H,1-4H3 |
InChI Key |
GOMZUNDZHHRDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)OOC(C)(C)C |
Origin of Product |
United States |
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